Home > Products > Screening Compounds P71015 > 1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one - 892777-36-5

1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one

Catalog Number: EVT-3545912
CAS Number: 892777-36-5
Molecular Formula: C23H24ClFN2O4S
Molecular Weight: 479 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(5-(tert-butyl)-3-(2-fluoro-5-methylpyridin-4-yl)-2-methyl-1H-indol-7-yl)methanesulfonamide (LLY-2707)

Compound Description: LLY-2707 is a novel, potent, and selective glucocorticoid receptor antagonist (GRA) []. Research indicates LLY-2707 can reduce atypical antipsychotic-induced weight gain and hyperglycemia in rats []. It demonstrates central nervous system activity by suppressing amphetamine-induced locomotor activity and minimally interfering with olanzapine's dopamine D2 receptor occupancy [].

Mifepristone

Compound Description: Mifepristone, also known as RU-486, is a glucocorticoid receptor antagonist (GRA) and progesterone receptor antagonist (PRA) []. Studies show that mifepristone, similar to LLY-2707, can mitigate weight gain associated with atypical antipsychotic treatment, particularly olanzapine and risperidone [].

CORT-108297

Compound Description: CORT-108297, chemically identified as (R)-4α-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline, is a selective glucocorticoid receptor antagonist (sGRA) []. In vivo studies show it can suppress amphetamine-induced locomotor activity, indicating central activity, and, to a lesser extent than mifepristone and LLY-2707, reduce olanzapine-induced weight gain in rats [].

8-hydroxy-di-propylaminotetralin (8-OH-DPAT)

Compound Description: 8-OH-DPAT is a serotonin-1A (5-HT1A) receptor agonist []. Research demonstrates that 8-OH-DPAT can disrupt prepulse inhibition (PPI), a measure of sensorimotor gating, specifically at a 100-ms interstimulus interval, which is relevant to schizophrenia research [].

Haloperidol

Compound Description: Haloperidol, a butyrophenone derivative, is a typical antipsychotic drug that primarily acts as a dopamine D2 receptor antagonist []. It is used to treat psychotic disorders like schizophrenia. Research suggests that haloperidol can attenuate the disruption of prepulse inhibition (PPI) induced by the 5-HT1A receptor agonist 8-OH-DPAT, implying a complex interaction between dopamine and serotonin systems in modulating PPI [].

Raclopride

Compound Description: Raclopride is an atypical antipsychotic drug known for its high selectivity and moderate affinity for dopamine D2 receptors []. Similar to haloperidol, raclopride can mitigate the disruption of prepulse inhibition (PPI) caused by the 5-HT1A receptor agonist 8-OH-DPAT, suggesting its involvement in the intricate interplay between dopamine and serotonin systems in sensorimotor gating [].

Aripiprazole

Compound Description: Aripiprazole is classified as an atypical antipsychotic due to its unique pharmacological profile as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors []. Studies indicate that, unlike other atypical antipsychotics, aripiprazole can significantly reduce the disruption of prepulse inhibition (PPI) induced by the 5-HT1A receptor agonist 8-OH-DPAT, suggesting a distinct mechanism of action potentially linked to its partial agonistic properties at both dopamine and serotonin receptors [].

Buspirone

Compound Description: Buspirone is an anxiolytic drug recognized for its partial agonist activity at serotonin 5-HT1A receptors [, ]. It is primarily used to treat anxiety disorders. Research shows that buspirone, similar to aripiprazole, can diminish the disruption of prepulse inhibition (PPI) induced by the 5-HT1A receptor agonist 8-OH-DPAT [], indicating its involvement in modulating sensorimotor gating.

Olanzapine

Compound Description: Olanzapine is another atypical antipsychotic known for its antagonism of multiple neurotransmitter receptors, including dopamine D2, serotonin 5-HT2A, and others [, ]. It is widely used to treat schizophrenia and bipolar disorder. Like clozapine, olanzapine does not significantly affect the disruption of prepulse inhibition (PPI) caused by the 5-HT1A receptor agonist 8-OH-DPAT []. Additionally, olanzapine treatment has been linked to weight gain and hyperglycemia, effects that can be mitigated by GRAs such as LLY-2707, mifepristone, and CORT-108297 [].

Risperidone

Compound Description: Risperidone belongs to the atypical antipsychotic class and is known for its antagonistic effects on dopamine D2 and serotonin 5-HT2A receptors, among others []. It is frequently prescribed to manage schizophrenia and bipolar disorder. Similar to clozapine and olanzapine, risperidone does not significantly affect the disruption of prepulse inhibition (PPI) induced by the 5-HT1A receptor agonist 8-OH-DPAT []. Like olanzapine, risperidone treatment has been associated with weight gain, an effect potentially countered by GRAs [].

Amisulpride

Compound Description: Amisulpride is an atypical antipsychotic recognized for its unique pharmacological profile, acting as a dopamine D2 and D3 receptor antagonist with a preference for limbic areas of the brain []. It is primarily used to treat schizophrenia. Amisulpride, similar to clozapine, olanzapine, and risperidone, does not significantly alter the disruption of prepulse inhibition (PPI) caused by the 5-HT1A receptor agonist 8-OH-DPAT [].

CL 218,872

Compound Description: CL 218,872, chemically defined as 3-methyl-6-(3-trifluoromethyl-phenyl)1,2,4-triazolo(4,3-b)pyridazine, is a triazolopyridazine derivative that acts as a partial agonist at benzodiazepine receptors []. Studies indicate that CL 218,872 can enhance responses to GABA, the primary inhibitory neurotransmitter in the central nervous system []. This effect can be blocked by the benzodiazepine receptor antagonist Ro 15-1788, confirming its interaction with these receptors [].

PK 8165

Compound Description: PK 8165, a quinoline derivative chemically identified as 2-phenyl-4-(2-(4-piperidinyl)ethyl)-quinoline, is a compound that exhibits concentration-dependent effects on GABA responses []. At lower concentrations, PK 8165 enhances responses to GABA, while at higher concentrations, it reduces them []. This biphasic effect suggests complex interactions with GABA receptors, potentially involving different binding sites or modulation of downstream signaling pathways [].

PK 9084

Compound Description: PK 9084, a quinoline derivative chemically identified as 2-phenyl-4-(2-(3-piperidinyl)ethyl)-quinoline, is a compound that, unlike its close analog PK 8165, does not significantly affect GABA responses directly []. Interestingly, PK 9084 does not antagonize the diazepam-induced enhancement of GABA responses, suggesting it may not directly interact with benzodiazepine receptors or its interaction is different from classic benzodiazepine-like compounds [].

ZK 91296

Compound Description: ZK 91296, chemically identified as ethyl 5-benzyloxy-4-methoxymethyl-β-carboline-3-β-carboxylate, belongs to the β-carboline family and acts as a benzodiazepine receptor antagonist []. Like CGS 9896, ZK 91296 does not directly alter GABA responses but can effectively block the enhancement of GABA responses induced by diazepam []. This action confirms its antagonistic activity at benzodiazepine receptors.

Diazepam

Compound Description: Diazepam is a classic benzodiazepine drug recognized for its anxiolytic, sedative, muscle relaxant, and anticonvulsant properties []. It acts as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA in the central nervous system []. Studies demonstrate that diazepam enhances responses to GABA in a concentration-dependent manner []. This effect can be blocked by benzodiazepine receptor antagonists like Ro 15-1788, confirming its mechanism of action [].

Zopiclone

Compound Description: Zopiclone is a non-benzodiazepine hypnotic drug prescribed for the short-term treatment of insomnia []. Although structurally distinct from benzodiazepines, zopiclone shares a similar mechanism of action, acting as a positive allosteric modulator of GABA-A receptors to enhance GABAergic inhibition in the central nervous system []. Studies indicate that zopiclone enhances responses to GABA in a concentration-dependent manner, and its effects can be antagonized by the benzodiazepine receptor antagonist Ro 15-1788, confirming its interaction with these receptors [].

Ro 15–1788

Compound Description: Ro 15-1788, chemically known as ethyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5a)-(1,4)benzodiazepine-3-carboxylate, is a well-characterized benzodiazepine receptor antagonist []. It binds to benzodiazepine receptors with high affinity but does not produce the same pharmacological effects as agonists like diazepam. Instead, Ro 15-1788 competitively blocks the actions of benzodiazepine agonists, preventing their effects on GABAergic neurotransmission [].

Properties

CAS Number

892777-36-5

Product Name

1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one

IUPAC Name

1-butyl-3-(4-chlorophenyl)sulfonyl-6-fluoro-7-morpholin-4-ylquinolin-4-one

Molecular Formula

C23H24ClFN2O4S

Molecular Weight

479 g/mol

InChI

InChI=1S/C23H24ClFN2O4S/c1-2-3-8-27-15-22(32(29,30)17-6-4-16(24)5-7-17)23(28)18-13-19(25)21(14-20(18)27)26-9-11-31-12-10-26/h4-7,13-15H,2-3,8-12H2,1H3

InChI Key

MKZQJWRFZLFAIT-UHFFFAOYSA-N

SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.